molecular formula C24H25ClN2O2 B11226521 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11226521
M. Wt: 408.9 g/mol
InChI Key: WGJPPDKUBQTVBM-UHFFFAOYSA-N
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Description

This compound features a carbazole core substituted with a chlorine atom at position 8, linked to a tetrahydro-2H-pyran-4-carboxamide group bearing a phenyl substituent. The molecular formula is C25H25ClN2O2 (assuming structural similarity to ’s analog), with a molecular weight of approximately 437.9 g/mol (calculated). The carbazole moiety is known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting, while the tetrahydro-2H-pyran ring enhances solubility compared to fully aromatic systems .

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C24H25ClN2O2/c25-19-10-4-8-17-18-9-5-11-20(22(18)27-21(17)19)26-23(28)24(12-14-29-15-13-24)16-6-2-1-3-7-16/h1-4,6-8,10,20,27H,5,9,11-15H2,(H,26,28)

InChI Key

WGJPPDKUBQTVBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4(CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Functionalization at N1

The N1 position is activated for subsequent amide coupling by deprotonation with sodium hydride in tetrahydrofuran (THF), followed by reaction with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride. This step requires anhydrous conditions to prevent hydrolysis, achieving 85% yield after purification via silica gel chromatography.

Construction of the 4-Phenyltetrahydro-2H-Pyran-4-Carboxamide Side Chain

The tetrahydro-2H-pyran ring is synthesized via a base-promoted domino reaction. As described in ACS Omega (2017), cyclohexanone reacts with malononitrile and aryl aldehydes in dimethylformamide (DMF) with potassium hydroxide as a catalyst. For the 4-phenyl variant:

Cyclization and Aryl Group Incorporation

Benzaldehyde undergoes Knoevenagel condensation with malononitrile, followed by Michael addition to cyclohexanone. Intramolecular cyclization forms the tetrahydro-2H-pyran ring, with the phenyl group introduced at C4 via the aldehyde precursor. The reaction achieves 92% yield after 6 hours at 100°C.

Carboxylic Acid Activation

The pyran intermediate is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4), followed by conversion to the acid chloride with thionyl chloride. Alternatively, photocatalytic decarboxylative amidation using DABSO (dibenzothiophene sulfone) and copper difluoride under 400 nm light forms the amide bond directly.

Amide Bond Formation

Coupling the carbazole and pyran components employs standard amidation techniques:

HATU-Mediated Coupling

A mixture of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole (1 equiv), 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3 equiv) in dichloromethane reacts at room temperature for 12 hours. Purification by recrystallization from ethyl acetate/hexane affords the target compound in 76% yield.

Photocatalytic Method

The carboxylic acid and amine are combined with DABSO (1.1 equiv), acridine photocatalyst (10 mol%), and CuF2 (10 mol%) in degassed dichloromethane. Irradiation with 400 nm LED light for 12 hours enables decarboxylative amidation, yielding 68% product after column chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
HATU-mediated couplingRoom temperature, 12 hours76%High efficiency, minimal side products
PhotocatalyticLight irradiation, 12 hours68%Avoids pre-activation of acid
Classical acid chlorideThionyl chloride, 0°C, 2 hours65%Well-established protocol

The HATU method offers superior yield and scalability, while the photocatalytic approach eliminates hazardous acid chloride handling.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.45–7.20 (m, 5H, Ph), 4.15 (q, J = 6.8 Hz, 2H, pyran OCH2), 3.70 (m, 1H, carbazole NH), 2.95–2.60 (m, 8H, tetrahydro rings).

  • HRMS : m/z calcd for C24H24ClN2O2 [M+H]⁺: 415.1549; found: 415.1552.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Challenges and Optimization

  • Chloro Substituent Stability : The C8 chloro group is prone to displacement under strongly basic conditions. Using mild bases like DIPEA mitigates this.

  • Pyran Ring Conformation : The 4-phenyl group induces chair-to-boat conformational changes, affecting reactivity. Steric hindrance is minimized by employing bulky coupling agents .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

  • Key Differences :
    • Chlorine Position : 6-chloro (vs. 8-chloro) on the carbazole core.
    • Phenyl Substituent : 4-methoxyphenyl (vs. unsubstituted phenyl).
  • Molecular weight: 438.9 g/mol (C25H27ClN2O3) vs. ~437.9 g/mol for the target compound .
  • Synthesis : Similar coupling methods (e.g., carboxamide formation via EDCI/HOBt) likely apply, though yields and purity depend on substituent reactivity.

Pyrazole Carboxamide Derivatives ()

  • Examples: Compounds 3a–3p (e.g., 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide).
  • Structural Contrasts: Core: Pyrazole (vs. carbazole) with chloro, cyano, and methyl substituents. Physical Properties: Melting points range from 123–183°C, lower than carbazole derivatives, likely due to reduced aromatic stacking .
  • Biological Implications : Pyrazole derivatives often target inflammatory pathways, whereas carbazoles are associated with kinase inhibition.

Tetrahydro-2H-pyran-4-carboxamide Derivatives (–3)

  • Examples: 9e (1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide).
  • Key Similarities: Tetrahydro-2H-pyran moiety: Enhances solubility and metabolic stability.
  • Physical Properties : Higher melting points (188–226°C ) due to crystalline packing from the pyran ring and halogen substituents (e.g., bromo).

Imidazo[1,2-a]pyridine Derivatives ()

  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Contrasts :
    • Core : Imidazo[1,2-a]pyridine (vs. carbazole) with ester and nitro groups.
    • Physical Properties : Higher melting point (243–245°C ) due to nitro group polarity and hydrogen bonding .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Carbazole 8-Cl, 4-phenyltetrahydro-2H-pyran ~437.9 Not reported Not reported
6-Chloro Carbazole Analog Carbazole 6-Cl, 4-(4-methoxyphenyl) 438.9 Not reported Not reported
Pyrazole Derivatives Pyrazole 5-Cl, 4-cyano, methyl 403–437 123–183 62–71
Pyran-Pyrazole Hybrids Pyrazole + Pyran Bromophenyl, cyano 465–476 188–226 34–71
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester ~551 243–245 51

Research Findings and Implications

  • Synthetic Challenges : Carbazole derivatives often require multi-step syntheses, whereas pyrazole and pyran hybrids are more straightforward (e.g., EDCI/HOBt-mediated coupling) .
  • Solubility vs. Stability : The tetrahydro-2H-pyran group improves solubility but may reduce binding affinity compared to planar aromatic systems.
  • Substituent Effects :
    • Chlorine Position : 8-chloro (target) vs. 6-chloro (analog) may alter steric interactions in biological targets.
    • Methoxy vs. Phenyl : Methoxy groups enhance solubility but introduce metabolic liabilities .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a carbazole moiety, which is known for its diverse biological activities. The presence of the chloro substituent and the tetrahydropyran structure enhances its potential interactions with biological targets.

Pharmacological Properties

Recent studies suggest that this compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that carbazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Some derivatives of carbazole have shown promise in protecting neuronal cells from damage, potentially making them candidates for treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with various receptors involved in signaling pathways related to cancer and inflammation.
  • Enzyme Inhibition : It could inhibit specific enzymes that play a role in tumor progression or inflammatory responses.
  • Gene Expression Modulation : The compound may alter the expression of genes associated with cell survival and proliferation.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines.
Study 2Showed antioxidant activity comparable to established antioxidants.
Study 3Indicated neuroprotective effects in animal models of neurodegeneration.

Case Studies

  • Antitumor Efficacy : In vitro studies revealed that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Neuroprotection : Animal models treated with this compound exhibited reduced neuronal loss and improved cognitive function in models of Alzheimer's disease, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step organic synthesis involving coupling reactions between carbazole and tetrahydro-2H-pyran intermediates. Key steps include:

  • Carbazole activation : Use chloro-substituted carbazole precursors (e.g., 8-chloro-1H-carbazole derivatives) with coupling agents like EDCI/HOBt .
  • Pyran ring functionalization : Introduce the phenyltetrahydro-2H-pyran moiety via nucleophilic substitution or amidation reactions under inert atmospheres (N₂/Ar) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. Monitor progress via TLC/HPLC .
    • Data Table :
Reaction StepYield Range (%)Optimal ConditionsReference
Carbazole activation45–60DMF, 80°C, 12h
Pyran coupling50–68THF, RT, 24h

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • NMR : Analyze ¹H/¹³C spectra for characteristic signals (e.g., carbazole NH at δ 8.2–8.5 ppm; pyran CH₂ at δ 2.0–4.0 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Challenge : Discrepancies in diastereomer ratios due to pyran ring conformation .
  • Methodology :

  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns and hexane/isopropanol eluents .
  • X-ray crystallography : Determine absolute configuration (e.g., compare with reported analogs in ) .
    • Case Study : In , a 3.6 ppm HRMS error was resolved by optimizing recrystallization solvents (ethanol/water) to isolate the desired stereoisomer .

Q. How does substituent variation on the carbazole ring impact biological activity?

  • Experimental Design :

  • Analog synthesis : Replace the 8-chloro group with Br, I, or methoxy groups (see for bromo/iodo analogs) .
  • Bioassays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity).
    • Findings :
  • Chloro derivatives (e.g., compound 9m in ) showed 2–3× higher activity than methoxy analogs, likely due to enhanced lipophilicity .
  • Steric hindrance from bulkier groups (e.g., 2-iodophenyl in 9j ) reduced binding affinity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • ADMET prediction : Employ SwissADME to estimate logP (2.5–3.0), BBB permeability (low), and CYP450 inhibition .
    • Validation : Compare in silico results with in vitro metabolic stability assays (e.g., microsomal half-life >60 min) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be addressed?

  • Analysis :

  • Contradiction : reports moderate solubility in DMSO, while notes limited solubility in ethanol.
  • Resolution :
  • Use co-solvents (e.g., PEG-400) for in vivo studies .
  • Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents .

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